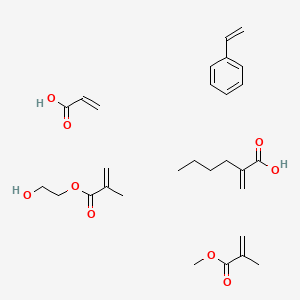

2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoic acid; methyl 2-methylprop-2-enoate; prop-2-enoic acid; styrene” is a combination of several distinct chemical entities, each with unique properties and applications. These compounds are widely used in various fields, including polymer chemistry, materials science, and pharmaceuticals.

Preparation Methods

2-Hydroxyethyl 2-methylprop-2-enoate: . Industrial production often involves the use of catalysts and stabilizers to ensure high yield and purity.

2-Methylidenehexanoic Acid: 2-Methylidenehexanoic acid can be prepared through various synthetic routes, including the reaction of butyl acrylate with appropriate reagents . The process may involve multiple steps, including purification and distillation to obtain the final product.

Methyl 2-methylprop-2-enoate: Methyl 2-methylprop-2-enoate is synthesized by esterification of methacrylic acid with methanol. This reaction is typically catalyzed by strong acids such as sulfuric acid and requires careful control of reaction conditions to prevent side reactions .

Prop-2-enoic Acid: This process involves the use of catalysts such as molybdenum and vanadium oxides to achieve high conversion rates .

Styrene: Styrene is produced by the dehydrogenation of ethylbenzene. This process is carried out at high temperatures in the presence of catalysts such as iron oxide and potassium oxide .

Chemical Reactions Analysis

2-Hydroxyethyl 2-methylprop-2-enoate: This compound undergoes polymerization reactions to form polymers used in contact lenses and coatings . It can also participate in esterification and transesterification reactions.

2-Methylidenehexanoic Acid: 2-Methylidenehexanoic acid can undergo various reactions, including addition reactions with nucleophiles and electrophiles. It is also involved in polymerization reactions to form specialty polymers .

Methyl 2-methylprop-2-enoate: Methyl 2-methylprop-2-enoate is reactive in polymerization and copolymerization reactions, forming polymers used in adhesives and coatings .

Prop-2-enoic Acid: Prop-2-enoic acid is highly reactive in polymerization reactions, forming polyacrylic acid and its derivatives. It can also undergo addition reactions with various nucleophiles .

Styrene: Styrene is well-known for its polymerization reactions, forming polystyrene, a widely used plastic. It can also undergo copolymerization with other monomers to form various copolymers .

Scientific Research Applications

2-Hydroxyethyl 2-methylprop-2-enoate: This compound is extensively used in the production of hydrogels for contact lenses and drug delivery systems . It is also used in coatings and adhesives due to its excellent adhesion properties.

2-Methylidenehexanoic Acid: 2-Methylidenehexanoic acid is used in the synthesis of specialty polymers and as an intermediate in organic synthesis . It has applications in the production of pharmaceuticals and agrochemicals.

Methyl 2-methylprop-2-enoate: Methyl 2-methylprop-2-enoate is used in the production of polymers for coatings, adhesives, and sealants . It is also used as a monomer in the synthesis of various copolymers.

Prop-2-enoic Acid: Prop-2-enoic acid is a key monomer in the production of polyacrylic acid and its derivatives, which are used in superabsorbent polymers, coatings, and adhesives .

Styrene: Styrene is widely used in the production of polystyrene and various copolymers. It has applications in the manufacture of plastics, rubber, and resins .

Mechanism of Action

2-Hydroxyethyl 2-methylprop-2-enoate: The mechanism of action of 2-hydroxyethyl 2-methylprop-2-enoate involves its polymerization to form hydrogels. These hydrogels can absorb water and swell, making them useful in contact lenses and drug delivery systems .

2-Methylidenehexanoic Acid: 2-Methylidenehexanoic acid acts as a monomer in polymerization reactions, forming polymers with specific properties. Its reactivity with nucleophiles and electrophiles allows for the synthesis of various derivatives .

Methyl 2-methylprop-2-enoate: Methyl 2-methylprop-2-enoate undergoes polymerization to form polymers with adhesive and coating properties. Its reactivity with other monomers allows for the synthesis of copolymers with tailored properties .

Prop-2-enoic Acid: Prop-2-enoic acid polymerizes to form polyacrylic acid, which has applications in superabsorbent polymers and coatings. Its reactivity with nucleophiles allows for the synthesis of various derivatives .

Styrene: Styrene polymerizes to form polystyrene, a versatile plastic with numerous applications. Its copolymerization with other monomers allows for the production of various copolymers with specific properties .

Comparison with Similar Compounds

2-Hydroxyethyl 2-methylprop-2-enoate: Similar compounds include ethylene glycol dimethacrylate and hydroxypropyl methacrylate. 2-Hydroxyethyl 2-methylprop-2-enoate is unique due to its hydrophilic properties, making it suitable for hydrogels .

2-Methylidenehexanoic Acid: Similar compounds include methacrylic acid and acrylic acid. 2-Methylidenehexanoic acid is unique due to its specific reactivity with nucleophiles and electrophiles .

Methyl 2-methylprop-2-enoate: Similar compounds include ethyl methacrylate and butyl methacrylate. Methyl 2-methylprop-2-enoate is unique due to its specific polymerization properties .

Prop-2-enoic Acid: Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its high reactivity in polymerization reactions .

Styrene: Similar compounds include vinyl toluene and alpha-methylstyrene. Styrene is unique due to its widespread use in the production of polystyrene and various copolymers .

Properties

CAS No. |

55993-98-1 |

|---|---|

Molecular Formula |

C29H42O9 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene |

InChI |

InChI=1S/C8H8.C7H12O2.C6H10O3.C5H8O2.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-2-3(4)5/h2-7H,1H2;2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3;2H,1H2,(H,4,5) |

InChI Key |

RPKBCZJHDFWDMC-UHFFFAOYSA-N |

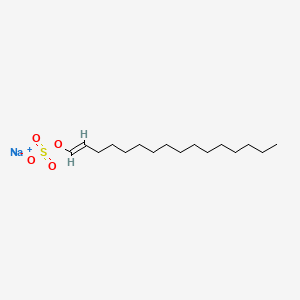

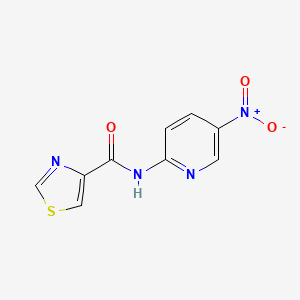

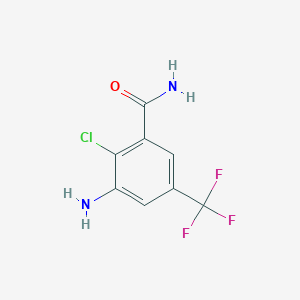

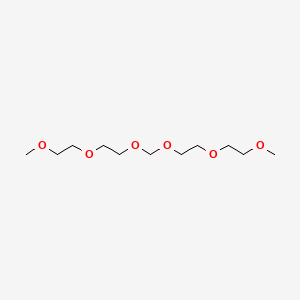

Canonical SMILES |

CCCCC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1.C=CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)

![Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)

![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)